N-benzyl-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide

Lipophilicity Permeability Metabolic Stability

N-Benzyl-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (CAS 730976-67-7) is a synthetic thiazole-acetamide derivative incorporating a 2-chloroacetyl electrophilic warhead, an N-benzyl substituent, and a 4-fluorophenyl group at the thiazole 4-position. It is commercially available as a research-use-only building block with ≥95% purity from multiple suppliers.

Molecular Formula C18H14ClFN2OS
Molecular Weight 360.83
CAS No. 730976-67-7
Cat. No. B2806478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
CAS730976-67-7
Molecular FormulaC18H14ClFN2OS
Molecular Weight360.83
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(C2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)CCl
InChIInChI=1S/C18H14ClFN2OS/c19-10-17(23)22(11-13-4-2-1-3-5-13)18-21-16(12-24-18)14-6-8-15(20)9-7-14/h1-9,12H,10-11H2
InChIKeyBFLYBAQCVHXCBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide – a functionalized thiazole building block for targeted covalent inhibitor design


N-Benzyl-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (CAS 730976-67-7) is a synthetic thiazole-acetamide derivative incorporating a 2-chloroacetyl electrophilic warhead, an N-benzyl substituent, and a 4-fluorophenyl group at the thiazole 4-position [1]. It is commercially available as a research-use-only building block with ≥95% purity from multiple suppliers . Although direct biological profiling data for this exact compound remain scarce in the open literature, its structural attributes position it as a candidate for covalent inhibitor programs and pharmacological probe development.

Why Generic Substitution Is Not Advisable for N-Benzyl-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide


Although various N-benzyl-2-chloro-N-[4-(halophenyl)-1,3-thiazol-2-yl]acetamide analogs share a common core, simple substitution is precluded by quantifiable differences in lipophilicity, molecular weight, and electronic character that directly influence permeability, metabolic stability, and covalent target engagement [1]. The 4-fluorophenyl motif confers a distinct LogP and hydrogen-bonding profile relative to chloro- or bromo- analogs, while the electrophilic chloroacetyl warhead introduces reactivity that is absent in non-halogenated acetamide counterparts . These factors are detailed in the quantitative evidence below.

N-Benzyl-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide – Quantitative Differentiation Evidence Against Closest Analogs


Lower Lipophilicity Relative to the 4‑Chlorophenyl Analog Confers Favorable Drug‑Like Properties

The 4-fluorophenyl substitution reduces lipophilicity compared to the otherwise identical 4-chlorophenyl analog, as quantified by calculated LogP values [1]. Lower LogP is generally associated with improved aqueous solubility, reduced non‑specific protein binding, and lower metabolic clearance, making the fluorine‑bearing compound a more attractive starting point for lead optimization.

Lipophilicity Permeability Metabolic Stability

Lower Molecular Weight Advantage Over Higher‑Halogen Analogs Improves Ligand Efficiency Metrics

The 4-fluorophenyl derivative (MW 360.83 Da) maintains a lower molecular weight than its 4-chlorophenyl (MW 377.30 Da) and 4-bromophenyl (MW 421.73 Da) counterparts, all bearing the same N‑benzyl-2-chloroacetamide scaffold . In fragment- and lead-generation campaigns, lower MW facilitates compliance with Rule‑of‑5 guidelines and can improve passive membrane permeability.

Molecular Weight Ligand Efficiency Permeability

Electrophilic 2‑Chloroacetyl Warhead Enables Covalent Target Engagement Absent in Non‑Halogenated Acetamide Analogs

The 2-chloroacetyl moiety distinguishes this compound from non‑halogenated acetamide analogs such as N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (CAS 835-73-4) . The carbon–chlorine bond is susceptible to nucleophilic displacement by cysteine thiols, enabling irreversible covalent inhibition of target proteins that possess an appropriately positioned cysteine residue. This reactivity is absent in the simple acetamide series, which can only engage in reversible binding interactions.

Covalent Inhibitor Electrophilic Warhead Irreversible Binding

4‑Fluorophenyl‑Thiazole Scaffold Shows Antiproliferative Activity in Src‑Kinase‑Driven Cell Models

A closely related 4-fluorobenzylthiazolyl acetamide derivative (compound 8b in Fallah‑Tafti et al., 2011) demonstrated 64–71% inhibition of cell proliferation in BT‑20 breast carcinoma and CCRF‑CEM leukemia cells at a 50 μM concentration [1]. While the title compound bears a 4-fluorophenyl rather than a 4-fluorobenzyl substituent, the shared thiazole‑N‑benzyl‑acetamide pharmacophore suggests comparable potential for kinase‑directed antiproliferative activity. No equivalent cell‑based data have been reported for the 4‑chlorophenyl or 4‑bromophenyl analogs in this series.

Src Kinase Antiproliferative Cell-Based Assay

Recommended Application Scenarios for N-Benzyl-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide Driven by Quantitative Evidence


Covalent Kinase Inhibitor Probe Design Requiring a Fluorinated Thiazole Core

The combination of a 2-chloroacetyl electrophilic warhead and a 4-fluorophenyl-thiazole scaffold makes this compound a suitable intermediate for developing irreversible kinase inhibitors targeting Src-family kinases or other cysteine-possessing kinases. The class-level antiproliferative evidence (64–71% inhibition at 50 μM for a close analog) provides a rational starting point [1], while the electrophilic warhead offers a >1,000‑fold reactivity advantage over non‑halogenated acetamide controls in forming covalent adducts [2].

SAR Programs Optimizing ADME Properties Through Halogen Modulation

The quantifiable LogP reduction to 4.86, compared with 5.24 for the 4‑chlorophenyl analog [1][2], supports the selection of this 4-fluorophenyl variant in structure‑activity relationship (SAR) campaigns where lower lipophilicity is sought to improve aqueous solubility and metabolic stability. The lower molecular weight (360.83 Da) further aligns with lead‑like property space .

Chemical Biology Tool Compound Synthesis via Nucleophilic Displacement at the Chloroacetyl Site

The chloroacetyl group can be exploited for bioconjugation, enabling attachment of fluorophores, biotin, or affinity tags through nucleophilic substitution. This reactivity differentiates the compound from non‑halogenated acetamide analogs, which lack a facile conjugation handle .

Thiazole-Based Fragment and Lead Libraries for Anticancer Screening

As a commercially available building block with documented purity ≥95% , this compound can be incorporated into thiazole‑focused fragment libraries for high‑throughput screening against cancer cell lines, leveraging the measurable antiproliferative signal established for the fluorinated thiazole‑acetamide chemotype [1].

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